
3,4-Dihydroxybenzohydrazide
Overview
Description
3,4-Dihydroxybenzohydrazide is an organic compound with the molecular formula C7H8N2O3 It is characterized by the presence of two hydroxyl groups and a hydrazide functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dihydroxybenzohydrazide can be synthesized through the reaction of 3,4-dihydroxybenzoic acid with hydrazine hydrate. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This may involve continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Reduced derivatives such as hydrazines and amines.
Substitution: Various substituted benzohydrazides and related compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
3,4-Dihydroxybenzohydrazide derivatives have shown promising results in inhibiting various cancer cell lines. For instance, a study synthesized several hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid, revealing significant antiproliferative activity against human cancer cell lines such as HepG2 (hepatocellular carcinoma) and LN-229 (glioblastoma). The most potent compound exhibited an IC50 value of 0.77 µM against LN-229 cells, indicating strong potential for cancer treatment .
Tyrosinase Inhibition
The compound has been explored for its ability to inhibit tyrosinase, an enzyme involved in melanin production. A series of analogs derived from 3,5-dihydroxybenzohydrazide were synthesized and tested for their inhibitory effects. One derivative showed an IC50 value of 90.53 µM, suggesting that modifications at the R position can enhance tyrosinase inhibition .
Antimicrobial Properties
Research indicates that this compound and its derivatives possess antimicrobial properties. In vitro studies demonstrated effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus. The minimal inhibitory concentration (MIC) values for certain derivatives were as low as 3.91 µg/mL against MRSA strains .
Mechanistic Studies
KRAS-PDEδ Interaction
A specific derivative of this compound was identified as a novel inhibitor targeting the KRAS-PDEδ interaction in non-small cell lung cancer (NSCLC). This compound effectively suppressed oncogenic KRAS signaling pathways and induced apoptosis in cancer cells harboring KRAS mutations. In vivo studies further confirmed its ability to prevent tumor growth in xenograft models .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies conducted on various derivatives of this compound revealed critical insights into how different substituents affect biological activity. For example, the incorporation of electron-withdrawing groups significantly enhanced the potency of certain compounds against tyrosinase and cancer cell lines .
Table 1: Antiproliferative Activity of this compound Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound A | HepG2 | 1.25 |
Compound B | LN-229 | 0.77 |
Compound C | H1563 | 2.50 |
Table 2: Antimicrobial Activity Against Gram-Positive Bacteria
Compound | Bacteria | MIC (µg/mL) |
---|---|---|
Compound D | Staphylococcus aureus | 3.91 |
Compound E | Micrococcus luteus | 15.62 |
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study involving various hydrazone derivatives, researchers assessed the anticancer efficacy using the MTT assay on multiple cancer cell lines. The results indicated that compounds with nitrophenyl substituents showed enhanced activity against a range of cancers, including breast and lung cancers .
Case Study 2: Tyrosinase Inhibition
A series of experiments evaluated the inhibition of tyrosinase by different derivatives of dihydroxybenzohydrazide. The findings illustrated that structural modifications led to varying degrees of inhibition, establishing a clear link between chemical structure and biological function .
Mechanism of Action
The mechanism by which 3,4-dihydroxybenzohydrazide exerts its effects is primarily through its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions, while the hydrazide group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
3,4-Dihydroxybenzoic acid: Similar structure but lacks the hydrazide group.
4-Hydroxybenzohydrazide: Similar structure but with only one hydroxyl group.
3,4-Dihydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a hydrazide group.
Uniqueness: 3,4-Dihydroxybenzohydrazide is unique due to the presence of both hydroxyl and hydrazide functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
3,4-Dihydroxybenzohydrazide (C7H8N2O3) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. This article reviews the current research findings on the biological activity of this compound, highlighting key studies, data tables, and case studies.
Chemical Structure and Properties
This compound is a hydrazone derivative characterized by two hydroxyl groups on a benzene ring and a hydrazide functional group. Its molecular structure is pivotal in determining its biological activity.
Antioxidant Activity
Antioxidant properties are one of the most significant biological activities attributed to this compound. Research has shown that this compound exhibits substantial free radical scavenging ability.
Key Findings:
- DPPH Scavenging Activity: The compound demonstrated effective DPPH radical scavenging activity with an IC50 value indicating its potency compared to standard antioxidants.
- Hydrogen Peroxide Scavenging: It also showed significant hydrogen peroxide scavenging properties, which is crucial for protecting cells from oxidative stress .
- Cellular Protection: In vitro studies using normal lung fibroblasts (MRC-5) indicated that this compound significantly reduced intracellular reactive oxygen species (ROS) levels induced by hydrogen peroxide exposure .
Table 1: Antioxidant Activity of this compound
Assay Type | IC50 Value (µM) | Reference |
---|---|---|
DPPH Scavenging | X µM | |
Hydrogen Peroxide Scavenging | Y µM | |
ABTS Radical Scavenging | Z µM |
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various pathogens. Studies indicate that it exhibits significant antibacterial activity.
Case Studies:
- Gram-positive and Gram-negative Bacteria: The compound has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli. Minimum Inhibitory Concentration (MIC) values were reported in the range of 0.48–7.81 µg/mL against these microorganisms .
- Mechanism of Action: The antimicrobial mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
---|---|---|---|
Staphylococcus aureus | 3.91 | 7.81 | |
Escherichia coli | 4.77 | 9.54 |
Anticancer Activity
Emerging research suggests that this compound may possess anticancer properties. In vitro studies have assessed its effects on various cancer cell lines.
Research Findings:
- Cell Viability Assays: The compound was tested against several human cancer cell lines including HepG2 (liver cancer) and LN-229 (glioblastoma). Results indicated a significant reduction in cell viability at certain concentrations .
- Selectivity Index: The selectivity index for cancer cells compared to normal cells was favorable, suggesting potential for therapeutic applications with reduced toxicity .
Table 3: Anticancer Activity of this compound
Properties
IUPAC Name |
3,4-dihydroxybenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-9-7(12)4-1-2-5(10)6(11)3-4/h1-3,10-11H,8H2,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXWEXNJRZMIPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NN)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192741 | |
Record name | 3,4-Dihydroxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39635-11-5 | |
Record name | 3,4-Dihydroxybenzoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39635-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydroxybenzohydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039635115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydroxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydroxybenzohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.574 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,4-Dihydroxybenzhydrazide improve the performance of perovskite solar cells?
A1: Research suggests that 3,4-Dihydroxybenzhydrazide, when used as a dopant in PEDOT:PSS (a common hole transporting layer material), enhances the efficiency of perovskite solar cells. [] This improvement stems from two key factors:
- Facilitated Charge Transport: Doping with 3,4-Dihydroxybenzhydrazide improves the hole collection and transportation properties of the PEDOT:PSS layer. []
- Enhanced Crystallinity: The presence of 3,4-Dihydroxybenzhydrazide as a dopant leads to improved crystallinity of the perovskite films formed on the PEDOT:PSS layer. [] This enhanced crystallinity contributes to better device performance.
Q2: What makes 3,4-Dihydroxybenzhydrazide particularly interesting for creating magnetic nanoclusters for cancer therapy?
A2: 3,4-Dihydroxybenzhydrazide and its polymer form, poly[3,4-dihydroxybenzhydrazide], are particularly effective in stabilizing magnetite nanoclusters (MNCs). [] These MNCs, when coated with the polymer, exhibit several desirable properties:
- Superparamagnetism: The MNCs display superparamagnetic behavior at room temperature, making them suitable for biomedical applications like magnetic hyperthermia. []
- Biocompatibility: In vitro studies show that these MNCs exhibit good biocompatibility with both normal and cancerous cell lines. []
- Selective Antitumor Efficacy: The polymer coating on the MNCs contributes to selective targeting and destruction of tumor cells during magnetic hyperthermia treatment. []
Q3: What is the role of hydrogen bonding in the crystal structure of 3,4-Dihydroxybenzhydrazide derivatives?
A3: Single-crystal X-ray diffraction studies of 3,4-Dihydroxybenzhydrazide derivatives reveal a significant role of hydrogen bonding in their crystal packing. [, , ]
- Intramolecular Hydrogen Bonds: These compounds often exhibit intramolecular O-H⋯O hydrogen bonds, influencing their conformation. [, ]
- Intermolecular Hydrogen Bonds: Intermolecular hydrogen bonds, particularly O-H⋯O and N-H⋯O interactions, link the molecules into layered or three-dimensional networks within the crystal structure. [, , ]
Q4: Beyond solar cells and nanomedicine, are there other potential applications of 3,4-Dihydroxybenzhydrazide being explored?
A4: While research on this compound is ongoing, its structural features and properties make it a promising candidate for various other applications. For instance, the presence of catechol and hydrazide groups suggests potential for:
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